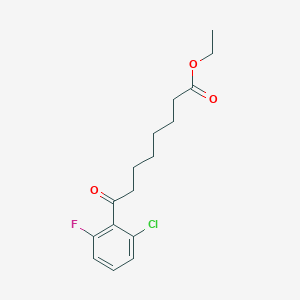

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate

Descripción

Propiedades

IUPAC Name |

ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClFO3/c1-2-21-15(20)11-6-4-3-5-10-14(19)16-12(17)8-7-9-13(16)18/h7-9H,2-6,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCRXOPOJZXJISE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate typically involves the esterification of 8-oxooctanoic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. The 2-chloro-6-fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where 2-chloro-6-fluorobenzoyl chloride reacts with the esterified product in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Purification steps, including distillation and recrystallization, are employed to obtain the final product with high purity.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate has the molecular formula and a molecular weight of 314.78 g/mol. The compound is synthesized through a multi-step process:

- Esterification : Reacting 8-oxooctanoic acid with ethanol in the presence of an acid catalyst.

- Friedel-Crafts Acylation : Introducing the 2-chloro-6-fluorophenyl group using 2-chloro-6-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution.

Biology

Research has focused on its potential biological activities, particularly:

-

Antimicrobial Properties : In vitro studies indicate significant antimicrobial activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Various Strains

Microorganism Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL - Anti-inflammatory Effects : The compound may inhibit pathways associated with inflammation, potentially through modulation of cytokine production.

Medicine

This compound is explored for its potential use in drug development. Its structure suggests it may interact with specific molecular targets, enhancing its pharmacological activity.

Case Studies and Research Findings

Recent studies have highlighted the compound's anticancer properties:

-

Induction of Apoptosis : A study demonstrated that this compound could induce apoptosis in A549 lung cancer cells and MDA-MB-231 breast cancer cells.

Table 2: Effects on Cancer Cell Lines

Cell Line IC50 (µM) Apoptosis Induction (%) A549 (Lung Cancer) 4.0 66.98 MDA-MB-231 (Breast Cancer) 3.5 64.20 - Tumor Growth Inhibition : In vivo studies indicated significant tumor growth inhibition in animal models treated with the compound, highlighting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in biological processes. For instance, the presence of the chloro and fluoro substituents can enhance its binding affinity to certain proteins, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Key Observations:

Substituent Effects on Physical Properties :

- Halogen vs. Methoxy Groups : The iodophenyl analog () exhibits a significantly higher melting point (428.6°C) compared to the dimethoxyphenyl analog (), likely due to iodine’s larger atomic radius and stronger intermolecular forces. The target compound’s chloro-fluoro substitution may result in intermediate melting behavior.

- Density Trends : The iodophenyl derivative has the highest density (1.393 g/mL), attributed to iodine’s high atomic mass. The spiro-substituted compound () has a lower density (1.14 g/mL), reflecting its bulkier, less compact structure .

Electronic and Steric Influences: The electron-withdrawing Cl and F groups in the target compound likely increase the electrophilicity of the ketone group, enhancing reactivity in nucleophilic additions or condensations. The spiro-substituted compound () introduces steric hindrance, which may limit accessibility to the ketone group but improve thermal stability, as reflected in its high boiling point (543.6°C) .

Synthetic and Application Considerations: While direct yield data for the target compound are unavailable, reports a 59% yield for a structurally distinct pentanoate ester, suggesting that substituent complexity impacts synthetic efficiency . The iodophenyl analog () may find use in radiopharmaceuticals or cross-coupling reactions, whereas the spiro-substituted derivative () could serve in specialized drug delivery systems due to its unique architecture .

Actividad Biológica

Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

Chemical Structure and Synthesis

This compound has the molecular formula and a molecular weight of 314.78 g/mol. The compound is synthesized through a multi-step process involving the esterification of 8-oxooctanoic acid with ethanol, followed by Friedel-Crafts acylation to introduce the 2-chloro-6-fluorophenyl group .

Synthesis Steps:

- Esterification : Reacting 8-oxooctanoic acid with ethanol in the presence of an acid catalyst.

- Friedel-Crafts Acylation : Introducing the phenyl group using 2-chloro-6-fluorobenzoyl chloride and a Lewis acid catalyst like aluminum chloride.

Antimicrobial Properties

In vitro studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that it may inhibit pathways associated with inflammation, potentially through modulation of cytokine production and inhibition of inflammatory mediators .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific enzymes or receptors. The presence of chloro and fluoro substituents enhances its binding affinity to biological targets, which may lead to modulation of cellular pathways involved in inflammation and microbial resistance .

Case Studies and Research Findings

Recent studies have focused on the compound's anticancer properties, particularly its effects on various cancer cell lines. For instance, a study demonstrated that this compound could induce apoptosis in A549 lung cancer cells and MDA-MB-231 breast cancer cells, showcasing its potential as an anticancer agent .

Table 2: Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) |

|---|---|---|

| A549 (Lung Cancer) | 4.0 | 66.98 |

| MDA-MB-231 (Breast Cancer) | 3.5 | 64.20 |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 8-(2-chloro-6-fluorophenyl)-8-oxooctanoate, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via coupling reactions using carbodiimides (e.g., DCC) and activators like HOBt. For example, analogous esters are prepared by reacting 8-oxooctanoic acid derivatives with aryl amines or alcohols under DMF/CH₂Cl₂ conditions. Yields (80–86%) are improved by controlled stoichiometry (1:1.2 molar ratio of acid to aryl component), extended reaction times (12–24 h), and flash chromatography for purification .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C-NMR : Key for confirming the ester carbonyl (δ ~173 ppm) and aromatic substituents (δ 7.1–7.5 ppm for chloro-fluorophenyl groups) .

- ESI-MS : Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z 310–344 for similar esters) .

- IR Spectroscopy : Identifies ester C=O stretches (~1720 cm⁻¹) and aromatic C-Cl/F vibrations .

Q. How should this compound be stored to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the ester group. Use amber vials to avoid photodegradation of the aryl halide moiety, as recommended for tert-butyl 8-oxooctanoate analogs .

Advanced Research Questions

Q. What mechanistic insights explain fluorination or chlorination inefficiencies during synthesis?

- Methodological Answer : Fluorination using DAST may yield <85% due to competing side reactions (e.g., elimination). Optimize by maintaining low temperatures (0°C) and stoichiometric excess (1.5–2 eq. DAST). Chlorination via electrophilic substitution requires careful control of Lewis acid catalysts (e.g., AlCl₃) to avoid over-halogenation .

Q. How can researchers resolve contradictory data in purity assessments between HPLC and NMR?

- Methodological Answer : Discrepancies arise from residual solvents (DMF, CH₂Cl₂) or non-UV-active impurities. Cross-validate using:

- LC-MS : Detects low-abundance impurities.

- DEPT-135 NMR : Differentiates CH₂/CH₃ groups from artifacts.

- Elemental Analysis : Confirms C/H/N ratios within ±0.3% of theoretical values .

Q. What strategies are effective for isotopic labeling (e.g., ¹⁸F) of this compound for tracer studies?

- Methodological Answer : Use a one-pot, two-step radiolabeling approach:

Nucleophilic substitution : React tosylate precursors with [¹⁸F]-NBu4F in CH₃CN at 90°C.

Hydroxamic acid formation : Treat intermediates with methanolic hydroxylamine. Purify via reverse-phase HPLC (>99% radiochemical purity) .

Q. How can in vitro assays be designed to evaluate HDAC inhibition or other biological activities of this compound?

- Methodological Answer :

- HDAC Inhibition : Use fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) in HeLa cell lysates. Measure IC₅₀ via fluorescence (λₑₓ = 360 nm, λₑₘ = 460 nm).

- Cellular Uptake : Radiolabeled analogs (e.g., [¹⁸F]-derivatives) tracked via PET imaging in tumor xenograft models .

Q. What computational methods predict the pharmacokinetic properties of this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.